molecular formula C20H14F2N4O2S B10935788 2,4-Difluorophenyl {[5-(8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether

2,4-Difluorophenyl {[5-(8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether

Cat. No.: B10935788
M. Wt: 412.4 g/mol
InChI Key: BLNWMUKKDTTYOR-UHFFFAOYSA-N
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Description

2,4-Difluorophenyl {[5-(8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of the Dimroth rearrangement, which is a well-known reaction for the synthesis of condensed pyrimidines . This rearrangement involves the isomerization of heterocycles through the relocation of heteroatoms within the rings, facilitated by acids, bases, or heat .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and environmentally benign solvents to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorophenyl {[5-(8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2,4-Difluorophenyl {[5-(8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Difluorophenyl {[5-(8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to the active site and preventing the phosphorylation of target proteins . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluorophenyl {[5-(8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether is unique due to its combination of a difluorophenyl group with a thienotriazolopyrimidine core, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 with high potency and selectivity makes it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C20H14F2N4O2S

Molecular Weight

412.4 g/mol

IUPAC Name

4-[5-[(2,4-difluorophenoxy)methyl]furan-2-yl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H14F2N4O2S/c1-10-11(2)29-20-17(10)19-24-18(25-26(19)9-23-20)16-6-4-13(28-16)8-27-15-5-3-12(21)7-14(15)22/h3-7,9H,8H2,1-2H3

InChI Key

BLNWMUKKDTTYOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=C(C=C(C=C5)F)F)C

Origin of Product

United States

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